2,5-Dichlorobenzimidamide Hydrochloride
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Overview
Description
2,5-Dichlorobenzimidamide Hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorobenzimidamide Hydrochloride typically involves the reaction of 2,5-dichlorobenzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzimidamide Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2,5-Dichlorobenzimidamide Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichlorobenzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzimidamide Hydrochloride
- 2,3-Dichlorobenzimidamide Hydrochloride
- 2,6-Dichlorobenzimidamide Hydrochloride
Uniqueness
2,5-Dichlorobenzimidamide Hydrochloride is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H7Cl3N2 |
---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
2,5-dichlorobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Cl2N2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H3,10,11);1H |
InChI Key |
KRTFKXTVRWBDCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=N)N)Cl.Cl |
Origin of Product |
United States |
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